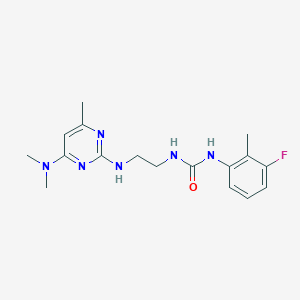

![molecular formula C17H19NO5S2 B2816000 Ethyl 5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylbenzofuran-2-carboxylate CAS No. 2034456-05-6](/img/structure/B2816000.png)

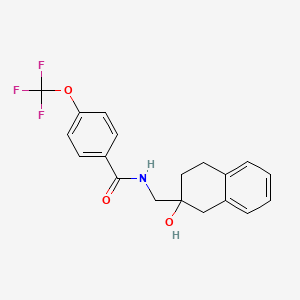

Ethyl 5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylbenzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a 2-thia-5-azabicyclo[2.2.1]heptane moiety, which is a bicyclic structure containing a sulfur atom and a nitrogen atom . It also contains a benzofuran moiety, which is a fused aromatic ring system consisting of a benzene ring and a furan ring . The carboxylate ester group (COOEt) and the sulfonyl group (SO2) are common functional groups in organic chemistry.

Synthesis Analysis

While the exact synthesis of this compound is not described in the literature, compounds with similar structures have been synthesized. For example, oxygenated 2-azabicyclo[2.2.1]heptanes have been synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic 2-thia-5-azabicyclo[2.2.1]heptane structure, the benzofuran ring, and the sulfonyl and carboxylate ester groups . These groups could potentially participate in various chemical reactions.Chemical Reactions Analysis

The sulfonyl group and the carboxylate ester group are both electrophilic in nature and could potentially undergo nucleophilic substitution reactions. The bicyclic structure and the benzofuran ring could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the sulfonyl group, carboxylate ester group, and the bicyclic and benzofuran rings would likely influence its solubility, reactivity, and other physical and chemical properties .Scientific Research Applications

Ring Closure Reactions and Derivative Synthesis

Research demonstrates the utility of related bicyclic proline ester compounds in synthesizing various derivatives through ring closure reactions. For instance, starting from bicyclic proline ester, researchers prepared hydantoines and thiohydantoines by acidic ring closure of urea or thiourea derivatives, further transforming these into pyridine and thiazolo derivatives, showcasing the compound's versatility in synthesizing structurally complex molecules (Palkó et al., 2009).

Basic Skeleton Synthesis of Penicillin-type β-Lactams

The compound's relevance extends to synthesizing basic skeletons of penicillin-type β-lactams, highlighting its potential in antibiotic research. A noteworthy synthesis from ethyl propiolate formed the β-lactam ring of thiazolidine-2-acetic acid, a crucial step in developing penicillin analogs (Chiba et al., 1985).

Asymmetric Synthesis of Bicyclic Amino Acid Derivatives

The asymmetric synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates via Aza-Diels-Alder reactions highlights the compound's utility in producing chiral amino acid derivatives, which are valuable in medicinal chemistry and drug design (Waldmann & Braun, 1991).

Novel Skeletal Rearrangement

Research on ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate demonstrated its ability to undergo skeletal rearrangement under acidic conditions, providing pathways to novel organic structures. This rearrangement expands the synthetic applications of related compounds in creating diverse molecular architectures (Kobayashi et al., 1992).

Antimalarial Activity Evaluation

Derivatives of related bicyclic compounds have been evaluated for their antimalarial activities, showcasing the potential of such compounds in contributing to the development of new antimalarial drugs. This research underscores the importance of structural diversity in discovering biologically active molecules (Ningsanont et al., 2003).

properties

IUPAC Name |

ethyl 3-methyl-5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S2/c1-3-22-17(19)16-10(2)14-7-13(4-5-15(14)23-16)25(20,21)18-8-12-6-11(18)9-24-12/h4-5,7,11-12H,3,6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQUJILDNBESGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)S(=O)(=O)N3CC4CC3CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylbenzofuran-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride](/img/structure/B2815921.png)

![[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2815925.png)

![4-(3,5-dimethylphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2815926.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2815927.png)

![5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2815930.png)

![Tert-butyl N-[4-[(2-chloropropanoylamino)methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2815931.png)